![molecular formula C31H28N4O7 B2647449 4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide CAS No. 931952-07-7](/img/no-structure.png)

4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

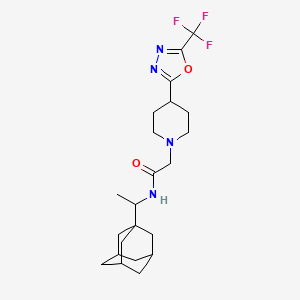

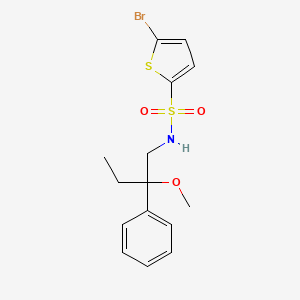

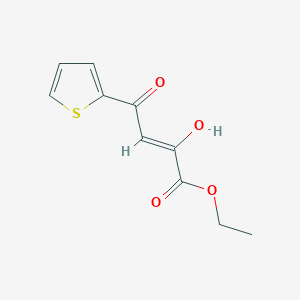

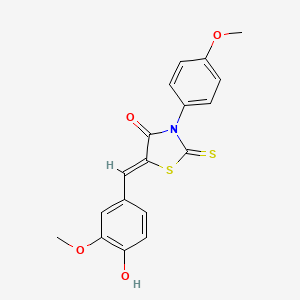

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The molecule also has amide, ether, and aromatic ring structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the degree of conjugation in the molecule could all influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound under discussion is related to a class of chemicals involving quinazoline derivatives, which are synthesized through various chemical reactions. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized by reacting (2-aminophenyl)(diphenyl)carbinol with nitriles, demonstrating the versatility in chemical modifications for creating diverse quinazoline derivatives. The methylation of 3,4-dihydroquinazolines with dimethyl sulfate targeted two nitrogen atoms, leading to complex structures through subsequent reactions, including alkaline hydrolysis (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

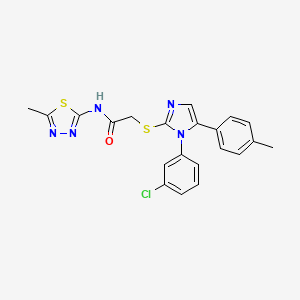

Antimicrobial Activity

Quinazoline derivatives have been evaluated for their antimicrobial properties. Specific derivatives, such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, have been prepared and shown good antimicrobial activity, compared with standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

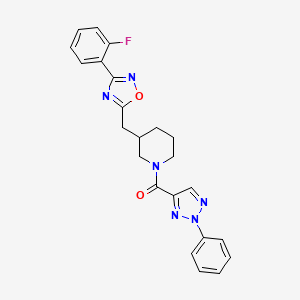

Antitumor Activity

The synthesis and evaluation of quinazoline derivatives for antitumor activity is a significant area of research. Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, with some showing promising results against cancer cell lines (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, the synthesis of new 1,2,4-triazole derivatives from quinazoline compounds and their antimicrobial activities have been explored, with some derivatives exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anticonvulsant Activity

Research into the anticonvulsant activity of quinazolinone derivatives has led to the design and synthesis of compounds with significant anticonvulsant properties. For example, a series of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides were synthesized and evaluated for their anticonvulsant activity, revealing superior activities compared to reference drugs (Noureldin et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

931952-07-7 |

|---|---|

Nombre del producto |

4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide |

Fórmula molecular |

C31H28N4O7 |

Peso molecular |

568.586 |

Nombre IUPAC |

4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |

Clave InChI |

CRYHJRSYJKIRHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)